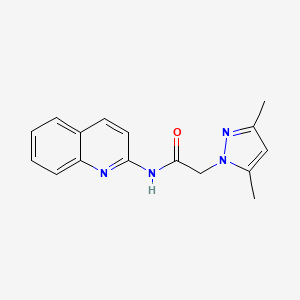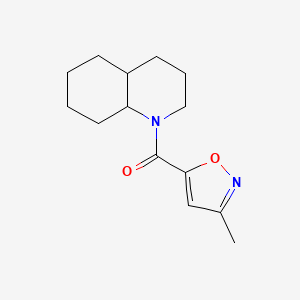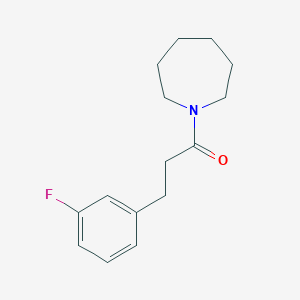![molecular formula C13H15N3O B7516372 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)
2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one, also known as PDP, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. PDP is a pyrido[1,2-a]pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways. 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression.
Biochemical and Physiological Effects
2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has also been shown to have anti-viral properties, inhibiting the replication of certain viruses. In addition, 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been shown to have neuroprotective effects, protecting neurons from damage and death.
実験室実験の利点と制限
One advantage of using 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments is its specificity for certain enzymes and pathways. 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been shown to selectively inhibit COX-2 and HDACs, making it a useful tool for studying these pathways. However, one limitation of using 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one in lab experiments is its potential toxicity. 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one. One area of research is the development of 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one's potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the study of 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one's mechanism of action and its interactions with other pathways and enzymes may provide insights into the development of new therapies for various diseases.
合成法
The synthesis method of 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-(aminomethyl)pyridine and 4-chloro-6-methyl-2-(methylthio)pyrimidine in the presence of a base. The resulting product is then treated with pyrrolidine to yield 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one. The purity of the compound can be confirmed by NMR and mass spectrometry.
科学的研究の応用
2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13-9-11(10-15-6-3-4-7-15)14-12-5-1-2-8-16(12)13/h1-2,5,8-9H,3-4,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGOHLQPHKJJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)



![2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)

![N-methyl-1-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7516359.png)
![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)

![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)
